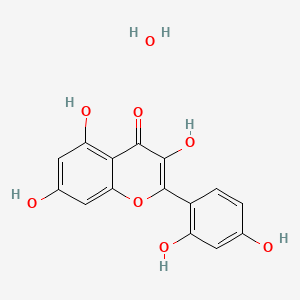

Morin hydrate

Vue d'ensemble

Description

It is a member of the flavonol subclass of flavonoids, which are known for their phenylbenzopyran structure and exceptional antioxidant properties . Morin hydrate has been discovered to exhibit a wide range of therapeutic effects against metabolic diseases, cardiovascular diseases, neurological diseases, liver injury, neuro-inflammatory disorders, nephrotoxicity, diabetes, gastritis, myocardial infarction, and cancer .

Mécanisme D'action

Target of Action

Morin hydrate, a bioflavonoid found in various fruits and plants, exhibits a wide range of therapeutic effects due to its unique chemical structure . It primarily targets numerous signaling pathways, such as apoptosis, autophagy, inflammation, NF-κB, Keap1/Nrf2, and Wnt/β-catenin . These targets play crucial roles in preventing diseases and attenuating the progression of illnesses .

Mode of Action

this compound interacts with its targets to modulate their activities. For instance, it inhibits the NF-κB pathway, which is involved in inflammation and immune responses . It also modulates the Keap1/Nrf2 pathway, which regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . Furthermore, it affects the Wnt/β-catenin pathway, which plays a key role in cellular processes such as cell proliferation and differentiation .

Biochemical Pathways

this compound affects several biochemical pathways. It plays a crucial role in the apoptosis pathway, a process of programmed cell death that occurs in multicellular organisms . It also influences the autophagy pathway, a cellular degradation process that maintains homeostasis or normal functioning by protein degradation and turnover of the destroyed cell organelles for new cell formation . Moreover, it modulates the NF-κB, Keap1/Nrf2, and Wnt/β-catenin signaling pathways, which are involved in inflammation, oxidative stress response, and cell proliferation, respectively .

Pharmacokinetics

The safety and bioavailability features of this compound make it a promising bioactive compound for the development of innovative medications . The presence of intermolecular interactions between albumin and morin conjugates leads to a slow morin removal from the body . The solubility and stability of this compound vary significantly in different biological media and storage conditions . Its solubility is pH-dependent and increases with the increase in pH .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It exhibits anti-inflammatory effects by inhibiting nitric oxide production, downregulating inducible nitric oxide synthase expression, and modulating ERK/JNK and p65 phosphorylation . Additionally, it suppresses Src/FAK phosphorylation and downregulates β-catenin expression induced by lipopolysaccharide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the level of protonation of the hydroxyl groups plays a significant role during the morin–HSA binding process, and it was evident from the fact that with the increase of the buffer pH from 6.4 to 8.4, the binding ability of morin to protein decreased .

Méthodes De Préparation

Morin hydrate can be isolated from natural sources such as Maclura pomifera, Maclura tinctoria, and Psidium guajava through hydroalcoholic extraction . The extraction process typically involves using a 70% hydroalcoholic solution to obtain this compound with a purity greater than 90% . Additionally, medium-pressure liquid chromatography (MPLC) is an efficient preparative method for isolating this compound . This technique allows for fast and large-quantity separations, and the purity of the isolated compound can be checked using high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Morin hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. It exhibits solubility and degradation kinetics in different physiological media, such as 0.1 N HCl (pH 1.2), sodium acetate buffer (pH 5.0), water (pH 7.0), phosphate buffer saline (pH 7.4), and tris base (pH 9.0) . The stability of this compound varies significantly under different pH conditions, temperatures, and light exposure . Common reagents and conditions used in these reactions include acidic and basic buffers, as well as various solvents .

Applications De Recherche Scientifique

Morin hydrate has a wide range of scientific research applications due to its unique chemical structure and bioactivity. In chemistry, it is used as an antioxidant and anti-inflammatory agent . In biology and medicine, this compound has shown potential in treating metabolic diseases, cardiovascular diseases, neurological diseases, liver injury, neuro-inflammatory disorders, nephrotoxicity, diabetes, gastritis, myocardial infarction, and cancer . It has also been investigated for its hepatoprotective activity by attenuating macrophage-mediated inflammatory responses via inhibition of TREM-1/TLR4/NF-κB signaling and by regulating hepatic oxidative stress via enhancement of the Nrf2/HO-1 antioxidant pathway . Additionally, this compound has been encapsulated in mesoporous silica nanoparticles to enhance its bioavailability and antitumor effects in melanoma cells .

Comparaison Avec Des Composés Similaires

Morin hydrate is structurally similar to other flavonol compounds, such as quercetin . Both morin and quercetin contain a resorcinol moiety, as well as hydroxyl and carbonyl groups at specific positions . this compound is unique due to its specific arrangement of hydroxyl groups, which contribute to its distinct bioactivity and therapeutic potential . Other similar compounds include flavonoids like kaempferol, myricetin, and fisetin, which also exhibit antioxidant and anti-inflammatory properties .

Propriétés

IUPAC Name |

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7.H2O/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15;/h1-5,16-19,21H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUBTSPIIFYCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654055-01-3 | |

| Record name | 2',3,4',5,7-Pentahydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

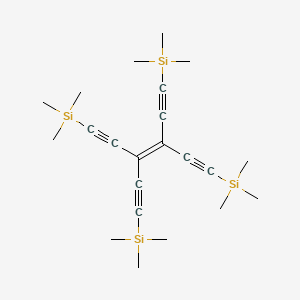

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

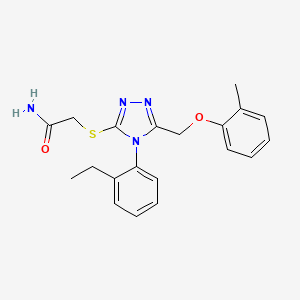

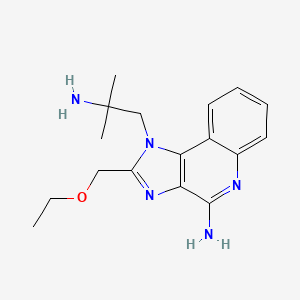

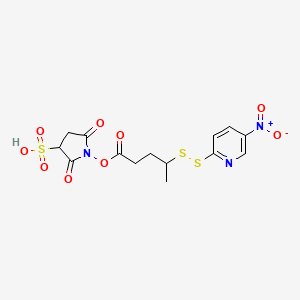

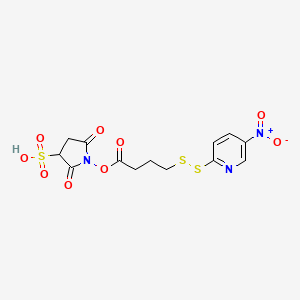

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-dicyclohexylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B3182397.png)

![Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B3182432.png)